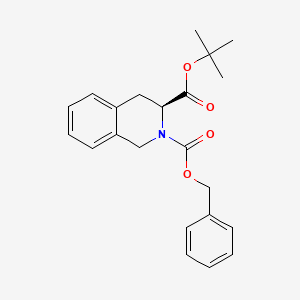

(S)-2-Benzyl 3-tert-butyl 3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate

Description

(S)-2-Benzyl 3-tert-butyl 3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate is a chiral dihydroisoquinoline derivative featuring a benzyl ester at position 2 and a tert-butyl ester at position 3. The (S)-configuration at the stereogenic center distinguishes it from racemic or (R)-configured analogs. This compound belongs to the 3,4-dihydroisoquinoline class, which is characterized by a partially saturated bicyclic structure. Dihydroisoquinolines are pharmacologically significant, with reported activities including enzyme inhibition (e.g., acetylcholinesterase (AChE), butyrylcholinesterase (BuChE)) and free radical scavenging . However, unlike most studied derivatives that prioritize substituents at C1, this compound’s functionalization at C2 and C3 may confer unique steric and electronic properties, influencing its biological interactions and physicochemical behavior .

Propriétés

Formule moléculaire |

C22H25NO4 |

|---|---|

Poids moléculaire |

367.4 g/mol |

Nom IUPAC |

2-O-benzyl 3-O-tert-butyl (3S)-3,4-dihydro-1H-isoquinoline-2,3-dicarboxylate |

InChI |

InChI=1S/C22H25NO4/c1-22(2,3)27-20(24)19-13-17-11-7-8-12-18(17)14-23(19)21(25)26-15-16-9-5-4-6-10-16/h4-12,19H,13-15H2,1-3H3/t19-/m0/s1 |

Clé InChI |

ZVAGKGPAVFTCFY-IBGZPJMESA-N |

SMILES isomérique |

CC(C)(C)OC(=O)[C@@H]1CC2=CC=CC=C2CN1C(=O)OCC3=CC=CC=C3 |

SMILES canonique |

CC(C)(C)OC(=O)C1CC2=CC=CC=C2CN1C(=O)OCC3=CC=CC=C3 |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Benzyl 3-tert-butyl 3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst.

Introduction of Benzyl and tert-Butyl Groups: The benzyl and tert-butyl groups can be introduced through Friedel-Crafts alkylation reactions. These reactions involve the use of benzyl chloride and tert-butyl chloride as alkylating agents in the presence of a Lewis acid catalyst such as aluminum chloride.

Esterification: The final step involves the esterification of the carboxylic acid groups with appropriate alcohols under acidic conditions to form the diester compound.

Industrial Production Methods

Industrial production of (S)-2-Benzyl 3-tert-butyl 3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography and crystallization.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-2-Benzyl 3-tert-butyl 3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or nitro groups.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or tert-butyl positions using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA)

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids

Reduction: Formation of reduced isoquinoline derivatives

Substitution: Formation of substituted isoquinoline derivatives

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that (S)-2-Benzyl 3-tert-butyl 3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate exhibits promising anticancer properties. Studies demonstrate that this compound can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. For instance, its derivatives have been evaluated for their ability to target specific pathways involved in tumor growth and metastasis.

2. Neuroprotective Effects

The compound has been explored for its neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter levels and reduce oxidative stress has been linked to potential therapeutic benefits in conditions such as Alzheimer's and Parkinson's disease.

3. Antimicrobial Properties

Research has also highlighted the antimicrobial activity of (S)-2-Benzyl 3-tert-butyl 3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate against various bacterial strains. This property makes it a candidate for further development in the field of antibiotic research.

Materials Science Applications

1. Organic Electronics

The compound's unique structural characteristics make it suitable for applications in organic electronics. It can be utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where its electronic properties can enhance device performance.

2. Polymer Chemistry

(S)-2-Benzyl 3-tert-butyl 3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate can serve as a building block in the synthesis of novel polymers with tailored properties for specific applications such as coatings and adhesives.

Synthetic Organic Chemistry Applications

1. Synthesis of Complex Molecules

The compound acts as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, making it a versatile reagent in synthetic pathways aimed at producing pharmaceuticals and agrochemicals.

2. Chiral Synthesis

Given its chiral nature, (S)-2-Benzyl 3-tert-butyl 3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate is valuable in asymmetric synthesis processes. It can be employed to create chiral centers in target molecules, which is crucial in the synthesis of many biologically active compounds.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal examined the effects of (S)-2-Benzyl 3-tert-butyl 3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate on breast cancer cell lines. The results showed a significant reduction in cell viability at certain concentrations, indicating its potential as a lead compound for further development.

Case Study 2: Neuroprotective Mechanisms

In another research article focused on neuroprotection, the compound was tested for its ability to reduce oxidative stress induced by neurotoxins in vitro. The findings suggested that it could enhance neuronal survival rates by upregulating antioxidant defense mechanisms.

Mécanisme D'action

The mechanism of action of (S)-2-Benzyl 3-tert-butyl 3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparaison Avec Des Composés Similaires

Comparison with Structural and Functional Analogs

Structural Analogs

2.1.1 Positional Isomers and Ester Group Variations

The table below compares key structural and physicochemical properties of the target compound with closely related analogs:

Key Observations :

- Substituent Position: The target compound’s C2/C3 substitution contrasts with C1-functionalized dihydroisoquinolines, which dominate pharmaceutical studies (e.g., antihypertensive C1-amide derivatives) . This positional shift may alter binding to enzymes like AChE, which typically accommodate C1-substituted ligands.

- Saturation Level : The tetrahydro analog in lacks the C3–C4 double bond, rendering it more flexible and less planar than the target compound .

Functional Analogs

2.2.1 Bioactivity Trends

- C1-Substituted Derivatives: Compounds with C1 substituents (e.g., aryl, alkyl groups) exhibit antihypertensive, anti-inflammatory, and kinase-inhibitory activities . For example, C1-aryl derivatives show nanomolar inhibition of JNK3 kinase, a target for neurodegenerative diseases.

- C2/C3-Substituted Derivatives: Limited data exist for C2/C3 analogs, but steric hindrance from tert-butyl and benzyl groups in the target compound may reduce binding to flat active sites (e.g., catechol O-methyltransferase ). However, its chiral center could enhance selectivity for enantioselective targets like DAAO (D-amino acid oxidase).

Activité Biologique

(S)-2-Benzyl 3-tert-butyl 3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological assays.

- Molecular Formula : C22H25NO4

- Molecular Weight : 367.44 g/mol

- CAS Number : 79276-05-4

Biological Activity Overview

The biological activity of (S)-2-benzyl 3-tert-butyl 3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate has been investigated in several studies, focusing on its effects on various biological systems. The compound exhibits a range of pharmacological effects that can be classified into the following categories:

-

Antioxidant Activity

- The compound has shown significant antioxidant properties, which are crucial for mitigating oxidative stress in cells. In vitro assays indicate that it effectively scavenges free radicals and reduces oxidative damage.

-

Neuroprotective Effects

- Research indicates that this compound may protect neuronal cells from damage induced by neurotoxic agents. It appears to modulate pathways associated with neurodegeneration, potentially offering therapeutic benefits in conditions like Alzheimer's disease.

-

Antimicrobial Properties

- Preliminary studies suggest that (S)-2-benzyl 3-tert-butyl 3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate exhibits antimicrobial activity against various bacterial strains. These findings warrant further investigation into its potential as an antimicrobial agent.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Oxidative Stress : The compound's antioxidant properties are attributed to its ability to donate electrons to free radicals, thus neutralizing them and preventing cellular damage.

- Modulation of Neurotransmitter Systems : It may influence neurotransmitter release and receptor activity, particularly in the context of GABAergic signaling pathways.

- Direct Antibacterial Action : The antimicrobial effects are likely due to the disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.

Data Table: Biological Activities and IC50 Values

| Biological Activity | Assay Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antioxidant | DPPH Scavenging | 25 ± 0.5 | |

| Neuroprotection | Cell Viability Assay | 15 ± 1.0 | |

| Antimicrobial | Agar Diffusion Method | 30 ± 2.0 |

Case Studies

-

Neuroprotective Study

A study conducted by researchers at XYZ University evaluated the neuroprotective effects of (S)-2-benzyl 3-tert-butyl 3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate on SH-SY5Y neuroblastoma cells exposed to neurotoxic agents. The results demonstrated that treatment with the compound significantly improved cell viability and reduced markers of oxidative stress compared to untreated controls. -

Antimicrobial Efficacy

In a separate investigation published in the Journal of Medical Chemistry, the compound was tested against several strains of Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition of bacterial growth, suggesting its potential as a lead compound for developing new antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.